4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-
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Overview
Description
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyranone core structure, which is substituted with a 2,6-dimethoxyphenyl group and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- typically involves the condensation of appropriate phenolic compounds with benzopyranone derivatives. One common method is the Claisen-Schmidt condensation, where a 2,6-dimethoxybenzaldehyde reacts with a 4-hydroxycoumarin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzopyranone core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the methoxy groups.
Major Products
Oxidation: Formation of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-keto-.
Reduction: Formation of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-dihydro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-: Similar structure but with additional methoxy groups at the 5 and 6 positions.
3,4-Dimethoxyphenethylamine: Contains a similar phenyl ring with methoxy groups but lacks the benzopyranone core.
Uniqueness
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
70460-35-4 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-12-8-5-9-13(21-2)14(12)17-16(19)15(18)10-6-3-4-7-11(10)22-17/h3-9,19H,1-2H3 |
InChI Key |
IFPLPADYPTUMCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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